Methyl biphenyl-2-carboxylate
Description
Nomenclature and Chemical Structure within Scholarly Contexts
The precise naming and structural understanding of a compound are fundamental in scientific discourse.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is methyl 2-phenylbenzoate . ontosight.ai This name accurately describes the molecular structure, indicating a benzoic acid methyl ester with a phenyl group substituent at the second carbon position of the benzene (B151609) ring.
In academic and commercial literature, methyl biphenyl-2-carboxylate is known by several synonyms. These include:
Methyl [1,1'-biphenyl]-2-carboxylate cymitquimica.com
[1,1'-Biphenyl]-2-Carboxylic Acid, Methyl Ester cymitquimica.com
Biphenyl-2-carboxylic acid methyl ester ontosight.ai
The molecular structure of this compound (C₁₄H₁₂O₂) consists of two core components: a biphenyl (B1667301) scaffold and a methyl ester functional group. cymitquimica.com The biphenyl framework is composed of two phenyl rings connected by a single bond. ontosight.ai The methyl ester group (-COOCH₃) is attached to the second position of one of the phenyl rings. ontosight.ai This arrangement of a biphenyl core with a methyl ester substituent gives the molecule its distinct chemical properties and reactivity. cymitquimica.comontosight.ai
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.248 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. |
| CAS Number | 16605-99-5 |
Significance and Research Trajectory of Biphenyl Carboxylates in Organic Chemistry
Biphenyl derivatives, including biphenyl carboxylates, hold a significant position in the field of organic chemistry.
The exploration of biphenyl derivatives dates back approximately 160 years. nih.gov Early methods for synthesizing biphenyl scaffolds included the Wurtz-Fittig reaction. nih.govbohrium.com Over the decades, numerous other methods have been developed, such as the Ullmann reaction and various cross-coupling reactions like the Suzuki-Miyaura coupling, which have become crucial for creating these structures. nih.govajgreenchem.com Initially, biphenyl itself was recognized for its use as a heat transfer agent and as a starting material for polychlorinated biphenyls (PCBs). wikipedia.orgtaylorandfrancis.com However, due to the toxicity and environmental persistence of PCBs, their production was banned. wikipedia.org Research then shifted towards the synthesis and application of functionalized biphenyls, which are less toxic and have a wide range of applications.
Biphenyl compounds are considered a fundamental backbone in synthetic organic chemistry. nih.gov They serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals, agricultural chemicals, and materials for organic light-emitting diodes (OLEDs) and liquid crystals. ajgreenchem.comresearchgate.net The biphenyl moiety's ability to be functionalized allows for the creation of diverse molecular architectures with specific properties. researchgate.net Biphenyl carboxylic acids and their esters, like this compound, are particularly valuable as building blocks in the synthesis of more complex molecules. ajgreenchem.comontosight.ai
Emergence in Medicinal Chemistry and Materials Science
The distinct structural characteristics of this compound and its analogues have made them pivotal components in both medicinal chemistry and materials science. Their application in these fields is a direct result of the functionality and architectural possibilities they offer.
In medicinal chemistry , the biphenyl scaffold is a recognized pharmacophore found in numerous biologically active compounds. This compound serves as a crucial precursor for the synthesis of various pharmaceutical agents. Its derivatives are particularly important in the creation of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure. For instance, the synthesis of Telmisartan, a widely prescribed ARB, often involves intermediates derived from this compound. The specific substitution patterns on the biphenyl rings are critical for achieving the desired biological activity, and the carboxylate group provides a convenient handle for constructing the more complex final drug molecule. Research has shown that related structures, such as 2'-Methylbiphenyl-2-carboxylic acid, are also subjects of interest in pharmaceutical development due to their unique molecular interactions. cymitquimica.comopulentpharma.com
In the realm of materials science , the rigid biphenyl structure is leveraged to create materials with enhanced thermal stability and specific optical or electronic properties. chemimpex.com Derivatives of this compound are utilized in the production of specialty polymers, where the biphenyl unit contributes to improved mechanical strength and performance, making them suitable for applications in advanced coatings and adhesives. chemimpex.com Furthermore, the core structure is being explored for the development of materials for organic light-emitting diodes (OLEDs), magnetic materials, and as organic monomers for covalent organic frameworks (COFs). bldpharm.com The ability to modify the biphenyl rings allows for the fine-tuning of the material's properties to meet the demands of specific high-performance applications. The exploration of these compounds also extends to the development of more environmentally friendly solvents and additives, aligning with the principles of green chemistry. chemimpex.com
Research Findings for this compound Derivatives
| Derivative Name | CAS Number | Molecular Formula | Application Area | Specific Use / Research Finding |
|---|---|---|---|---|
| Methyl 4'-methylbiphenyl-2-carboxylate | 114772-34-8 | C15H14O2 | Medicinal Chemistry | Used as a key intermediate in the synthesis of Telmisartan. svaklifesciences.com |
| tert-Butyl 4'-methylbiphenyl-2-carboxylate | 114772-36-0 | C18H20O2 | Materials Science | Used in specialty polymers for improved thermal stability and in the development of greener solvents. chemimpex.com |
| 2'-Methylbiphenyl-2-carboxylic acid | 7111-77-5 | C14H12O2 | Medicinal & Materials Science | Studied for its unique molecular interactions and potential in pharmaceutical and agrochemical development. cymitquimica.com |
Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |
|---|---|---|---|---|
| This compound | 16605-99-5 | Not specified in results | Not specified in results | Not specified in results |
| Methyl 4'-methylbiphenyl-2-carboxylate | 114772-34-8 | C15H14O2 | 226.27 | Solid sigmaaldrich.com |
| 2'-Methylbiphenyl-2-carboxylic acid | 7111-77-5 | C14H12O2 | 212.25 | Solid cymitquimica.comsigmaaldrich.com |
| tert-Butyl 4'-methylbiphenyl-2-carboxylate | 114772-36-0 | C18H20O2 | 268.35 | Pale yellow opaque oil chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAFVJVEADYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Methyl Biphenyl-2-carboxylate
The synthesis of this compound can be broadly categorized into two primary approaches: the direct esterification of a pre-formed biphenyl (B1667301) scaffold and the construction of the biphenyl ring system through metal-catalyzed cross-coupling reactions, which is then followed by or incorporates the ester functionality.
Esterification Reactions
Esterification represents a direct and traditional route to this compound, where the ester group is formed from a corresponding carboxylic acid or its derivative.
The most straightforward method for synthesizing this compound is the esterification of biphenyl-2-carboxylic acid. ontosight.aihimedialabs.com This process typically involves reacting the carboxylic acid with methanol (B129727). ontosight.ai An alternative and highly reactive starting material is biphenyl-2-carbonyl chloride. The reaction of an acyl chloride with an alcohol is vigorous and produces the ester and hydrogen chloride gas, often at room temperature. chemguide.co.uk This method avoids the equilibrium limitations of direct acid-catalyzed esterification. chemguide.co.uk Another approach involves using triphenylphosphine (B44618) oxide and oxalyl chloride as coupling reagents to facilitate the esterification of the carboxylic acid with an alcohol under mild, neutral conditions. nih.gov
Table 1: Comparison of Esterification Precursors
| Starting Material | Reagent | General Conditions | Byproduct |
|---|---|---|---|
| Biphenyl-2-carboxylic acid | Methanol, Acid Catalyst | Heating/Reflux | Water |
| Biphenyl-2-carbonyl chloride | Methanol | Room Temperature, Vigorous | Hydrogen Chloride |
Data compiled from multiple sources. chemguide.co.uknih.gov
Acid-catalyzed esterification, often referred to as Fischer esterification, is a common and cost-effective method for producing this compound from biphenyl-2-carboxylic acid and methanol. ontosight.aichemguide.co.uk The reaction is typically carried out by heating the reactants under reflux in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. ontosight.aichemguide.co.uk To drive the reversible reaction toward the product, an excess of methanol is often used, or the water byproduct is removed as it forms. Research has shown that this process can achieve high yields, often exceeding 95%, with reaction times ranging from 18 to 24 hours at temperatures of 60–65°C.
In some cases, the synthesis starts from a precursor like 4'-methyl-2-cyanobiphenyl, which first undergoes hydrolysis under acidic conditions to yield the carboxylic acid. smolecule.comgoogle.com This is immediately followed by esterification in a "one-pot" process, where methanol is added with an acid catalyst like sulfuric acid to generate the final methyl ester product. google.com This integrated approach simplifies the procedure and minimizes waste by avoiding the isolation of the intermediate carboxylic acid. google.com
Table 2: Conditions for Acid-Catalyzed Esterification
| Starting Material | Catalyst | Temperature | Duration | Reported Yield |
|---|---|---|---|---|
| 4'-Methylbiphenyl-2-carboxylic acid | Sulfuric Acid | 60–65°C | 18–24 hours | 95–99% |
Data compiled from available research findings. google.com
Cross-Coupling Reactions Leading to Biphenyl Scaffolds
Modern synthetic chemistry frequently employs transition-metal-catalyzed cross-coupling reactions to construct the core biphenyl structure. These methods offer high efficiency and tolerance for various functional groups.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, making it ideal for the synthesis of biphenyl derivatives. mdpi.comyoutube.com The reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org The general mechanism proceeds through three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the biphenyl product and regenerate the catalyst. libretexts.orgyoutube.com
For the synthesis of this compound or its precursors, this can involve coupling an arylboronic acid with a halogenated benzoic acid or its methyl ester. researchgate.net For instance, methyl 2-iodobenzoate (B1229623) can be coupled with 4-tert-butylphenylboronic acid to form the corresponding biphenyl derivative. chemicalbook.com Alternatively, a bromobenzoic acid can be coupled with an arylboronic acid using a water-soluble palladium catalyst, yielding the biphenyl carboxylic acid which is then esterified. researchgate.net
Table 3: Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Palladium Catalyst (Precursor) | Ligand | Base | Reactants |
|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine | Triethylamine | 2-Cyano-1-bromobenzene, 4-Methylphenylboronic acid |
| PdCl₂(dppf) | dppf | Potassium Carbonate (K₂CO₃) | Ac–Tyr(3-I, 4-OBn)–OMe, B₂pin₂ |
| Water-soluble PdCl₂ nanocatalyst | Fullerene-based | Potassium Carbonate (K₂CO₃) | Bromobenzoic acid, Arylboronic acid |
Data compiled from various Suzuki-Miyaura reaction protocols. mdpi.comyoutube.comresearchgate.net
The Kumada cross-coupling reaction provides another effective route for C-C bond formation in biphenyl synthesis. researchgate.net This method utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex. nih.govsemanticscholar.org The reaction is valued for its high reactivity, especially when using nickel catalysts, which are also less expensive than palladium. nih.gov
In the context of preparing this compound, a suitable arylmagnesium bromide could be reacted with a halobenzoate ester in the presence of a catalyst like a Ni(II)-phosphine complex. researchgate.net For example, the coupling of (methoxyphenyl)magnesium bromide with chloromethylbenzene in the presence of a nickel catalyst yields a methoxy-methyl-biphenyl. nih.gov While highly effective, a limitation of the Kumada reaction is the lower tolerance for certain functional groups within the substrates due to the high reactivity of the Grignard reagent. semanticscholar.orgacs.org
Table 4: Catalysts and Conditions for Kumada Cross-Coupling
| Catalyst | Substrates | Temperature | Yield |
|---|---|---|---|
| [(Triphos)NiICl] (0.5 mol%) | Aryl iodides, Phenylmagnesium bromide | Room Temperature | 75–97% |
| Ni(dppe)Cl₂ | Aryl halides, Grignard reagents | Not specified | Good |
| CoCl₂ / Imidazolium ligand | Chloromethylbenzene, Grignard reagent | Not specified | Good |
Data compiled from studies on Kumada and related cross-coupling reactions. nih.govsemanticscholar.orgacs.org
An in-depth examination of the chemical compound this compound reveals a landscape of intricate synthetic methodologies and its role as a precursor in advanced chemical transformations. This article focuses exclusively on the synthesis and subsequent reactions of this compound, adhering to a structured exploration of its chemical pathways.
The synthesis of this compound can be achieved through various routes, each with distinct advantages and procedural nuances.
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a significant method for forming carbon-carbon bonds, leveraging the low cost and environmental friendliness of iron catalysts. researchgate.net These reactions are instrumental in constructing complex molecules from simpler substrates with high efficiency. researchgate.net In the context of biphenyl synthesis, iron-catalyzed reactions, such as the Kumada and Suzuki-Miyaura cross-couplings, are of particular interest. nih.govasianpubs.org
Research into iron-bisphosphine catalyzed cross-coupling of phenyl nucleophiles with secondary alkyl halides has shed light on the active species involved. nih.gov Studies suggest that for phenyl nucleophiles, a Fe(II) species, specifically Fe(Ph)X(SciOPP) (where X is a halogen), is the predominant reactive species, indicating that low-valent iron is not a prerequisite for effective aryl-alkyl cross-couplings. nih.gov While detailed mechanisms for the direct synthesis of this compound via this method are still under investigation, the foundational principles of iron-catalyzed cross-coupling provide a strong basis for its application. nih.gov The general mechanism involves the reaction of an organometallic reagent, such as a Grignard reagent, with an organic halide in the presence of an iron salt catalyst. asianpubs.org
Hydrolysis and Subsequent Esterification Approaches
A common and effective pathway to this compound involves the hydrolysis of a nitrile precursor followed by esterification.
The synthesis often begins with a precursor like 2-Cyano-4'-methylbiphenyl. This compound undergoes hydrolysis, typically under acidic conditions, to yield 4'-methylbiphenyl-2-carboxylic acid. smolecule.com This carboxylic acid intermediate is then subjected to an esterification reaction. The introduction of methanol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of Methyl 4'-methylbiphenyl-2-carboxylate. smolecule.com
To streamline the synthesis process, one-pot strategies have been developed. These methods combine the hydrolysis and esterification steps into a single reaction vessel, which simplifies the procedure and reduces the environmental impact associated with separating intermediate products. smolecule.com
A patented one-pot technology for producing 4'-methyl-2-carboxylate biphenyl illustrates this approach. google.com In this process, 4'-methyl-2-cyanobiphenyl is first hydrolyzed under acidic conditions over a period of 24 hours to produce 4'-methyl-2-biphenyl carboxylate. google.com Following hydrolysis, an organic solvent that is poorly soluble in water is used to remove excess water via reflux. Subsequently, an alcohol, such as methanol, and an esterification catalyst like sulfuric acid are added to generate the final product, Methyl 4'-methylbiphenyl-2-carboxylate. google.com This method avoids the need to isolate the intermediate carboxylic acid, thereby saving time, resources, and reducing waste. google.com
Table 1: One-Pot Synthesis of Methyl 4'-methylbiphenyl-2-carboxylate
| Reactant | Conditions | Product | Yield |
|---|
Advanced Synthetic Transformations Involving this compound as a Precursor
This compound serves as a valuable starting material for further chemical modifications, particularly halogenation reactions.
Halogenation Reactions (e.g., Bromination to Methyl 4′-(bromomethyl)biphenyl-2-carboxylate)
The transformation of Methyl 4'-methylbiphenyl-2-carboxylate to Methyl 4′-(bromomethyl)biphenyl-2-carboxylate is a key synthetic step, often employed in the synthesis of pharmaceuticals. This bromination specifically targets the methyl group on the biphenyl backbone.
A common method involves treating Methyl 4'-methylbiphenyl-2-carboxylate with N-Bromosuccinimide (NBS) and a radical initiator, such as azo(bisisobutyronitrile) (AIBN), in a suitable solvent like carbon tetrachloride. prepchem.com The reaction mixture is typically heated under reflux to facilitate the reaction. prepchem.com Purification by flash chromatography yields the desired product, Methyl 4′-(bromomethyl)biphenyl-2-carboxylate. prepchem.com
Table 2: Synthesis of Methyl 4′-(bromomethyl)biphenyl-2-carboxylate
| Starting Material | Reagents | Solvent | Product |
|---|---|---|---|
| Methyl 4'-methylbiphenyl-2-carboxylate | N-Bromosuccinimide, Azo(bisisobutyronitrile) | Carbon tetrachloride | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate |
Data from a documented synthetic procedure. prepchem.com
The bromination of the methyl group on the biphenyl ring proceeds via a free radical chain mechanism. libretexts.org The process is initiated by the decomposition of a radical initiator like AIBN upon heating, which generates radicals. These radicals then abstract a hydrogen atom from the methyl group of Methyl 4'-methylbiphenyl-2-carboxylate, forming a resonance-stabilized benzylic radical.
This benzylic radical then reacts with a bromine source, typically molecular bromine (Br₂) generated in situ from NBS, to form the brominated product and a bromine radical. libretexts.org The bromine radical can then continue the chain reaction by abstracting a hydrogen from another molecule of the starting material. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions. libretexts.org The reaction is often carried out in non-polar solvents like carbon tetrachloride or halogenated hydrocarbons. googleapis.com Photochemical initiation is another method to start the radical reaction, offering an alternative to chemical initiators. google.com
Advanced Synthetic Transformations Involving this compound as a Precursor
Halogenation Reactions (e.g., Bromination to Methyl 4′-(bromomethyl)biphenyl-2-carboxylate)
Reaction Conditions and Optimization
The synthesis of biphenyl carboxylates, including the methyl ester, often involves the hydrolysis of a nitrile precursor followed by esterification. For instance, the synthesis of 4'-methylbiphenyl-2-carboxylic acid from 4'-methyl-2-cyanobiphenyl can be achieved through alkaline saponification. google.com This process has been shown to be highly efficient, yielding 98.7% of 4'-methylbiphenyl-2-carboxylic acid with a purity of 99.5% when using sodium hydroxide (B78521) as the base. google.com The optimization of this hydrolysis step is crucial; for example, conducting the reaction at 150-155°C and a pressure of 3 to 5 bar can lead to a quantitative yield in about 36 hours. google.com
Further esterification to obtain the methyl ester can be optimized. In one method, 4'-methyl-2-biphenyl formic acid is reacted in a solvent with a dehydrating agent and a catalyst. google.com The choice of reaction temperature and time is critical for maximizing yield and minimizing side reactions. acs.org For the esterification using dicyclohexylcarbodiimide (B1669883) (DCC) as the dehydrating agent, a temperature of 20-40°C is effective, with an optimal temperature of 25°C and a reaction time of 3 hours. google.com The optimization process can be guided by methodologies like Design of Experiments (DoE) to systematically vary factors such as temperature, stoichiometry, and reaction time to find the conditions that produce the highest yield. acs.org Another route involves the reaction of 2-cyano-4'-bromomethylbiphenyl with methanol, water, and a catalyst like industrial sulfuric acid or methanesulfonic acid at a pressure of 1.0-2.5 MPa and a temperature of 140-170°C. google.com
Bayesian optimization has also been employed for reactions like photoflow bromination, where parameters such as residence time, light intensity, and solvent are adjusted to maximize the product yield. rsc.org
Table 1: Optimized Reaction Conditions for Biphenyl Carboxylate Synthesis
| Precursor | Product | Reagents/Catalyst | Temperature | Time/Pressure | Yield/Purity |
|---|---|---|---|---|---|
| 4'-methyl-2-cyanobiphenyl | 4'-methylbiphenyl-2-carboxylic acid | Sodium Hydroxide, Water | 150-155°C | 36 hours, 3-5 bar | 98.7% Yield, 99.5% Purity google.com |
| 4'-methyl-2-biphenyl formic acid | 4'-methyl-2-biphenyl formate | Dicyclohexylcarbodiimide (DCC) | 25°C | 3 hours | Not specified google.com |
| 2-cyano-4'-bromomethylbiphenyl | 4'-bromomethylbiphenyl-2-methyl-formiate | Methanol, Water, Sulfuric Acid | 140-170°C | 1.0-2.5 MPa | Not specified google.com |
Derivatization via Ester Modifications
The ester group of this compound is a key functional handle for further derivatization. General chemical derivatization techniques, such as alkylation, acylation, and silylation, are employed to modify carboxylic acids and their esters to enhance their volatility for analysis by gas chromatography (GC). research-solution.com
One common derivatization is the conversion of the carboxylic acid to its methyl ester. beilstein-journals.org Reagents like N,N-dimethylformamide dimethylacetal can be used to esterify acids, with the reaction proceeding quickly upon dissolution. research-solution.com While this applies to the synthesis of the title compound from its corresponding acid, modifications of the existing methyl ester can also occur. Transesterification is a key process where the methyl group is exchanged for another alkyl or aryl group. sigmaaldrich.com For instance, the conversion of 2,6-di-tert-butyl-4-methylphenyl-2-methoxybenzoate with 4-methylphenylmagnesium bromide, followed by transesterification using sodium methoxide, is a described pathway. google.com Hydrolysis of the ester back to the carboxylic acid, often using a base like lithium hydroxide (LiOH) in a solvent mixture like THF/H2O, is another fundamental modification, allowing for subsequent reactions on the carboxyl group. semanticscholar.org
Cyclization Reactions
This compound serves as a crucial precursor for the synthesis of polycyclic aromatic compounds, particularly fluorenone derivatives, through cyclization reactions.
The intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids and their activated derivatives is a well-established and widely used method for synthesizing fluorenones. nih.govbeilstein-journals.org This reaction involves treating the biphenyl-2-carboxylate ester with a strong acid, which catalyzes the cyclization to form the fluorenone core. chemrxiv.org Polyphosphoric acid (PPA) is a common reagent for this transformation, typically requiring elevated temperatures. researchgate.net For example, treating an intermediate triphenylamine (B166846) carboxylic ester with PPA at 165°C induces Lewis acid-catalyzed intramolecular Friedel-Crafts aroylation. researchgate.net This acid-mediated cyclization is a key step in the synthesis of various fluorenone and azafluorenone alkaloids. nih.govuni-muenchen.de However, this approach can sometimes fail for substrates with certain substitution patterns, such as 2-(2-alkoxy)phenylnicotinate intermediates, which may undergo undesired lactonization. uni-muenchen.de
The mechanism of the strong acid-catalyzed conversion of alkyl esters of biphenyl-2-carboxylic acid to fluorenones is traditionally understood to proceed via alcohol elimination. chemrxiv.org The process begins with an acid-catalyzed acyl-oxygen cleavage, followed by an intramolecular aromatic electrophilic substitution reaction, which leads to the formation of the tricyclic fluorenone structure. chemrxiv.org
However, recent investigations have revealed a more complex picture. chemrxiv.org During the nitration reaction of this compound, the observation of evolved gases like H2, CO2, and CO suggested an alternative or parallel mechanism might be at play. chemrxiv.org This unexpected result has led to the proposal of an intriguing parallel pathway that proceeds through the formation of an alkyl nitrate (B79036) intermediate. chemrxiv.org The study of these mechanisms is crucial for understanding reaction outcomes and optimizing conditions for desired products. thieme-connect.com
Formation of Acetylene (B1199291) Derivatives
This compound can be utilized as a starting material for the synthesis of biphenyl acetylene derivatives. rsc.org These compounds are of interest due to their potential biological activities. nih.gov A general strategy involves reacting a suitably functionalized this compound with a phenylacetylene (B144264) derivative. rsc.org
In a specific study, a series of 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylate derivatives were synthesized and evaluated as potential inhibitors of hypoxia-inducible factor 1 (HIF-1). nih.gov The synthesis started with a lead compound, methyl 3-(4-methoxylphenyl ethynyl)-[4'-methoxyl-1,1'-biphenyl]-2-carboxylate, and involved stepwise optimization to produce thirty different compounds. nih.gov The development of synthetic processes for acetylene compounds is an active area of research, aiming for one-step syntheses under mild conditions to make these processes more advantageous for industrial applications. google.com The rich chemistry of the C≡C triple bond allows for a wide range of transformations, including coupling and addition reactions, making acetylene a versatile building block in organic synthesis. mdpi.com
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Spectroscopic Techniques for Structural Confirmation
Modern spectroscopy offers a powerful, non-destructive suite of tools for elucidating the structure of organic molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
For Methyl biphenyl-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons, totaling nine, would appear as a complex series of multiplets in the typical aromatic region (approximately 7.0-8.0 ppm). The three protons of the methyl group (-OCH₃) would present as a sharp singlet, likely shifted downfield due to the electron-withdrawing effect of the adjacent oxygen atom. For comparison, the methyl ester protons in related 4'-methylbiphenyl derivatives typically show a characteristic singlet around 3.9 ppm. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the ester group (typically in the range of 165-175 ppm), the methyl carbon (around 50-60 ppm), and the twelve aromatic carbons. The chemical shifts of the aromatic carbons would vary based on their position and substitution. In a related compound, methyl [1,1'-biphenyl]-4-carboxylate, the carbonyl carbon appears at 167.0 ppm and the methyl carbon at 52.1 ppm.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Aromatic) | ~7.0 - 8.0 | Multiplet (m) | 9 protons on the two phenyl rings. |
| ¹H (Methyl) | ~3.7 - 3.9 | Singlet (s) | 3 protons of the -COOCH₃ group. |
| ¹³C (Carbonyl) | ~165 - 175 | - | Ester C=O carbon. |
| ¹³C (Aromatic) | ~120 - 145 | - | 12 distinct signals expected for the biphenyl (B1667301) system. |
| ¹³C (Methyl) | ~50 - 60 | - | -OCH₃ carbon. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester and aromatic functionalities.
The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1735-1715 cm⁻¹. Other key signals include the C-O stretching vibrations of the ester group, typically found between 1300-1000 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. acs.org For the related 4'-Methylbiphenyl-2-carboxylic acid, characteristic IR peaks are well-documented. chemicalbook.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium-Weak |
| Ester C=O Stretch | 1735 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ester C-O Stretch | 1300 - 1000 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.
The molecular formula of this compound is C₁₄H₁₂O₂, corresponding to a molecular weight of 212.25 g/mol . ontosight.ai In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 212. chemguide.co.uk Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group. libretexts.org Therefore, significant fragment ions might be expected at m/z = 181 (loss of -OCH₃) and m/z = 153 (loss of -COOCH₃, followed by the loss of a hydrogen atom), which corresponds to the biphenyl cation. libretexts.orgwiley-vch.de The presence of the biphenyl ring itself (m/z = 152) is also a strong indicator in the fragmentation analysis of related compounds. arabjchem.org
| m/z | Assignment | Notes |
|---|---|---|
| 212 | [M]⁺ | Molecular ion peak. |
| 181 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical. |
| 153 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 152 | [C₁₂H₈]⁺ | Biphenyl fragment after loss of the ester group and a hydrogen. |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of the related compound, 4'-Methylbiphenyl-2-carboxylic acid, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govnii.ac.jp This information defines the symmetry and repeating unit cell of the crystal lattice. It is plausible that this compound would crystallize in a similar system.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnii.ac.jp |
| Space Group | P2₁/c | nih.govnii.ac.jp |
Crystallographic analysis of 4'-Methylbiphenyl-2-carboxylic acid reveals key structural parameters. A crucial feature of biphenyl compounds is the dihedral angle between the two aromatic rings, which is determined by steric hindrance. In this related acid, the dihedral angle between the two phenyl rings is reported to be 53.39 (3)°. The carboxyl group is twisted out of the plane of its attached phenyl ring by an angle of 42.37 (10)°. These torsions are a result of minimizing steric strain between the ortho-substituent and the adjacent phenyl ring. Similar angles would be expected for this compound, dictating its three-dimensional shape.
Conformational Analysis through Spectroscopic and Diffraction Methods
The conformation of this compound is primarily defined by the dihedral angle (torsion angle) between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.
X-ray diffraction studies on analogous compounds provide the most definitive data on their solid-state conformations. For biphenyls without ortho substituents, the dihedral angle is typically around 30° to 45°. iucr.org However, the presence of substituents, such as the methyl carboxylate group at the 2-position, significantly influences this angle.
In the case of 4′-Methylbiphenyl-2-carboxylic acid, the dihedral angle between the two aromatic rings was determined to be 53.39 (3)°. nih.gov The carboxyl group itself is twisted out of the plane of the ring to which it is attached by an angle of 42.37 (10)°. nih.gov Similar biphenyl carboxylate structures show a range of dihedral angles, indicating conformational flexibility. iucr.org For example, in a series of substituted biphenyl carboxylate fragments, the dihedral angles between the aromatic rings of the biphenyl moieties were found to be in the range of 33.07 (3)° to 51.06 (2)°. iucr.org In contrast, the presence of bulky groups and specific intermolecular interactions, such as halogen bonding, can lead to a much smaller dihedral angle, as seen in methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate where the angle is only 5.78 (4)°. iucr.org
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for conformational analysis in solution. Two-dimensional NMR (2D-NMR) methods can be used to establish through-space connectivities, providing information about the spatial proximity of atoms and thus the preferred conformation. chemicalbook.com In the absence of experimental diffraction data, computational methods, such as Density Functional Theory (DFT), are also employed to perform conformational analysis, calculate the potential energy surface for the rotation around the biphenyl linkage, and predict the most stable conformer. researchgate.net
Table 2: Dihedral Angles in this compound and Related Compounds
| Compound | Biphenyl Dihedral Angle (°) | Method | Reference |
|---|---|---|---|
| 4′-Methylbiphenyl-2-carboxylic acid | 53.39 | X-ray Diffraction | nih.gov |
| Tetra-methyl biphenyl-2,3,3',4'-tetra-carboxylate | 59.99 - 62.94 | X-ray Diffraction | nih.gov |
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | 5.78 | X-ray Diffraction | iucr.org |
| Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate | 71.50 | X-ray Diffraction | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a widely used method for investigating the molecular and electronic structure of chemical compounds. aps.orgtandfonline.com For molecules related to methyl biphenyl-2-carboxylate, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G or 6-311G, are used to determine the optimized, lowest-energy molecular geometry. tandfonline.comiucr.orgnih.gov These calculations provide precise data on bond lengths, bond angles, and, crucially for biphenyl (B1667301) systems, the dihedral angle between the two aromatic rings. For example, in one substituted biphenyl-4-carboxylate, the dihedral angle between the two aromatic rings was found to be a very small 5.78 (4)°, indicating a nearly planar conformation influenced by bulky substituents. iucr.org In other biphenyl systems, this twist angle is calculated to be around 32°. acs.org Such studies are foundational for understanding the molecule's three-dimensional shape and the distribution of electron density. emrl.de
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nanobioletters.comscirp.org A smaller energy gap suggests that a molecule is more easily polarized and thus more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nanobioletters.comresearchgate.net This analysis also helps to understand intramolecular charge transfer processes. scirp.orgnih.gov DFT calculations have been used to determine these values for closely related biphenyl carboxylic acid derivatives. tandfonline.com
| Compound | Method | HOMO-LUMO Energy Gap (eV) | Reference |
|---|---|---|---|
| Methyl 3'-bromo-[1,1'-biphenyl]-4-carboxylate derivative | DFT (B3LYP/6-31G) | 4.5203 | iucr.org |
| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | DFT (B3LYP/6-311+G(d,p)) | 4.3337 | nih.gov |
These studies show that substituents on the biphenyl framework can effectively tune the electronic structure and control the HOMO-LUMO energy gap. nih.gov
The conformational flexibility of the biphenyl scaffold is a key determinant of its properties. The rotation around the single bond connecting the two phenyl rings gives rise to different conformers. DFT calculations are employed to map the potential energy surface of the molecule as a function of this dihedral angle, allowing researchers to identify the most stable, low-energy conformations. aps.org The stability of any given conformation is influenced by steric hindrance between the ortho-hydrogens of the two rings and by electronic interactions with substituents. iucr.org For instance, studies on N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide using various levels of theory (HF, BLYP, and B3LYP) have investigated its conformational behavior and structural stability, with results showing good agreement with experimental X-ray data. eurjchem.com The presence of a methyl group can induce favorable conformational changes that enhance biological activity. nih.govnih.gov
Molecular Modeling and Simulation Techniques
Beyond the properties of the isolated molecule, computational techniques can predict how this compound interacts with complex biological systems, such as proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand within the active site of a protein. nanobioletters.comphyschemres.org This method helps in understanding the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. cambridgemedchemconsulting.com For example, docking studies on biphenyl derivatives have been performed to predict their binding modes. In one study, a biphenyl carboxylic acid derivative was docked into the active site of the SARS-Covid-2 protein, which resulted in a calculated binding affinity of -7.6 kcal/mol. nih.gov In other work, Biphenyl-4-carboxylic acid was docked into the active sites of fungicide-related proteins like phytase and succinate (B1194679) dehydrogenase. tandfonline.com These studies often reveal that methyl groups and phenyl rings of the ligand fit into hydrophobic pockets of the protein's active site, forming favorable contacts with nonpolar amino acid residues such as valine, leucine, and phenylalanine. nih.govacs.org
Computational Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a primary computational method employed to investigate the mechanisms of reactions involving biphenyl-2-carboxylate derivatives. These studies help in understanding the feasibility of different reaction pathways and the factors controlling product selectivity.
While specific DFT studies on the acid-catalyzed cyclization of this compound are not extensively documented in publicly available literature, computational investigations into the cyclization of the closely related biphenyl-2-carboxylic acid provide significant insights. These studies often explore lactonization reactions, which can be promoted by various means, including electrochemistry and photocatalysis, and share common mechanistic features with acid-catalyzed processes, such as the intramolecular attack of the carboxyl group.
One area of investigation has been the electrochemical oxidative cyclization of biphenyl-2-carboxylic acids to form spirolactones. DFT calculations have been instrumental in elucidating the mechanism of this transformation. These studies support a process involving the single-electron oxidation of the carboxylate, which is formed by the deprotonation of the biphenyl-2-carboxylic acid. This oxidation generates an aroyloxyl radical. Computational models suggest that the subsequent intramolecular cyclization of this radical onto the adjacent phenyl ring is a very rapid process. ua.es
Furthermore, computational studies have been employed to explore competing reaction pathways. For instance, in the electrochemical functionalization of twisted biphenyl-2-carboxylic acids, DFT calculations were used to examine the potential for the reaction to proceed towards benzocoumarin products instead of the observed spirolactones. ua.es
In a related context, the photocatalytic construction of C-O bonds, including the lactonization of biphenyl-2-carboxylic acid derivatives, has been investigated using DFT. For the reaction involving 2′,6′-dimethyl-[1,1′-biphenyl]-2-carboxylic acid catalyzed by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), computational results indicate that the catalyst, upon excitation by visible light, can activate the carboxylic acid. The Gibbs free energy surfaces calculated suggest that the favorable pathway involves the excited state of the catalyst interacting with the carboxylic acid group. rsc.org
The table below summarizes key aspects of computational studies on the cyclization of biphenyl-2-carboxylic acid derivatives, which are relevant to understanding the potential acid-catalyzed pathways for this compound.
| Reaction Type | Substrate | Computational Method | Key Findings |
| Electrochemical Spirolactonization | Twisted biphenyl-2-carboxylic acids | DFT | Supports a mechanism involving a fast spirocyclization of an intermediate σ-aroyloxyl radical. ua.es |
| Electrochemical Lactonization | Biphenyl-2-carboxylic acid derivatives | Not specified | Facilitates intramolecular lactonization via an aromatic carboxyl radical substitution. researchgate.net |
| Photocatalytic C-O Bond Formation | 2′,6′-dimethyl-[1,1′-biphenyl]-2-carboxylic acid | DFT (M06-2X-D3/ma-def2-SVP) | The excited state of the DDQ catalyst activates the carboxylic acid, leading to C-O bond formation. rsc.org |
This table presents findings from computational studies on biphenyl-2-carboxylic acid derivatives, which serve as a model for the reactivity of this compound.
Computational chemistry provides quantitative data on the energy changes that occur during a chemical reaction, including the activation energies associated with transition states. For the intramolecular cyclization of biphenyl derivatives, these calculations are crucial for predicting reaction feasibility and selectivity.
In the study of the intramolecular C-H insertion of a phosphanylidenecarbene substituted with a bulky aromatic group, DFT calculations were used to map the energy profile of the cyclization process. The calculations revealed a specific activation energy for the cyclization to occur. nih.gov While this is not a direct analog to the cyclization of this compound, it demonstrates the power of computational methods to quantify the energetic barriers of intramolecular cyclization reactions involving aromatic systems.
A computational investigation into a NiI/NiIII catalytic cycle for a cross-coupling reaction provided insights into the factors controlling enantioselectivity by calculating the difference in free energy between two competing transition states for the reductive elimination step. acs.org This highlights how transition state calculations can be used to understand and predict the stereochemical outcome of reactions.
The table below presents representative data from computational studies on the energetics of related cyclization and transformation reactions, illustrating the type of information that can be obtained for reactions involving the biphenyl carboxylate scaffold.
| Transformation | Computational Method | Calculated Parameter | Value (kcal/mol) | Significance |
| Intramolecular C-H insertion of MesP=C: | MP2(full)/6-31G(d) | Activation Energy (ΔEa) | 12.3 | Quantifies the energy barrier for the intramolecular cyclization. nih.gov |
| Intramolecular C-H insertion of MesP=C: | MP2(full)/6-31G(d) | Gibbs Free Energy of Activation (ΔG) | 11.6 | Provides a measure of the reaction rate under thermodynamic equilibrium. nih.gov |
| DDQ-catalyzed reaction of 2′,6′-dimethyl-[1,1′-biphenyl]-2-carboxylic acid | M06-2X-D3/ma-def2-SVP | Energy of H-shift step | Exothermic by 6.13 | Indicates the thermodynamic favorability of this step in the catalytic cycle. rsc.org |
This table showcases examples of energetic parameters calculated for related intramolecular transformations, demonstrating the application of computational chemistry to understand reaction energetics.
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Methyl biphenyl-2-carboxylate and its derivatives are pivotal intermediates in the field of organic chemistry, particularly valued for their role in constructing complex molecular architectures. The biphenyl (B1667301) scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in medicinally active compounds, commercial pharmaceuticals, and natural products. nih.gov Biphenyl derivatives serve as essential building blocks for a wide array of drugs, agricultural products, and even materials like fluorescent layers in organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound influences its reactivity and makes it a versatile precursor for further chemical modifications.
The biphenyl structure is a cornerstone in the design of numerous therapeutic agents due to its rigid conformation, which can influence how a molecule binds to a biological target. nbinno.com Derivatives of biphenyl are employed in a multitude of healthcare applications, including as antihypertensive, anti-inflammatory, antimicrobial, and anticancer drugs. nih.gov
This compound derivatives are crucial intermediates in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". researchgate.net Specifically, 4'-methylbiphenyl-2-carboxylic acid methyl ester is a key precursor for Telmisartan, a widely used medication for treating hypertension. researchgate.netnih.gov The synthesis of Telmisartan often involves a derivative, 4'-bromomethyl biphenyl-2-methyl-carboxylate, which is itself prepared from 4'-methylbiphenyl-2-carboxylate. mdpi.com The biphenyl moiety is essential for the high affinity and oral potency of these nonpeptide angiotensin II receptor antagonists. nih.gov
| Target Drug | Drug Class | Key Intermediate | Reference |
|---|---|---|---|
| Telmisartan | Angiotensin II Receptor Blocker (ARB) | 4'-Methylbiphenyl-2-carboxylic acid methyl ester | researchgate.net |
| Telmisartan | Angiotensin II Receptor Blocker (ARB) | 4'-Bromomethyl biphenyl-2-methyl-carboxylate | mdpi.com |
Hypoxia, or low oxygen level, is a characteristic feature of solid tumors and is associated with tumor progression and resistance to therapy. nih.gov The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that regulates genes involved in angiogenesis, metabolism, and cell survival. mdpi.comnih.gov Consequently, inhibiting the HIF-1 pathway has become a significant strategy in cancer therapy. nih.govnih.gov A wide variety of small molecules, both natural and synthetic, have been investigated as HIF-1 inhibitors. mdpi.comnih.gov These inhibitors can act through several mechanisms, including blocking the synthesis of the HIF-1α subunit, enhancing its degradation, or preventing its transcriptional activity. mdpi.comnih.gov While the biphenyl scaffold is a common structural motif in drug discovery, a direct and widely documented role for this compound as a key precursor in the synthesis of prominent HIF-1 inhibitors is not established in the current scientific literature. The development of HIF-1 inhibitors has focused on diverse chemical structures, such as benzopyran-based compounds and various natural products. nih.goveckerd.edu
The biphenyl carboxylic acid framework is a versatile building block for creating a diverse range of biologically active molecules. nih.gov Aromatic polycarboxylic acids that feature biphenyl cores are extensively used in the design of novel metal-organic networks and coordination polymers, which can possess functional properties. accscience.com In medicinal chemistry, the rigid yet conformationally adaptable nature of the biphenyl structure allows it to serve as a scaffold for designing molecules that can precisely fit into the binding sites of enzymes and receptors. nbinno.com This adaptability makes biphenyl derivatives, including esters like this compound, valuable starting materials for generating libraries of compounds for drug discovery programs. nih.gov
Antiplatelet agents are critical for preventing and treating atherothrombotic diseases, where platelet activation leads to dangerous thrombus formation. japsonline.com Research into novel antiplatelet drugs has explored a wide range of chemical structures to identify compounds that can effectively inhibit platelet aggregation with a favorable safety profile. nih.govnih.gov The biphenyl scaffold has emerged as a promising framework in this area. For instance, a series of novel antiplatelet agents based on a 2-[4'-(aminomethyl)-biphenyl-2-yl]-4-methyl-thiazole-5-carboxylic acid structure has been synthesized and evaluated. researchgate.net The synthesis of these compounds started from 4'-(aminomethyl)-biphenyl-2-carbonitrile, a compound structurally analogous to this compound, highlighting the utility of the biphenyl-2-yl core in designing these therapeutic agents. researchgate.net In other studies, biphenyl-4-carboxamide derivatives have been evaluated as antagonists of the platelet-activating factor (PAF), further demonstrating the relevance of the biphenyl structure in modulating platelet activity.
The biphenyl-carboxylate moiety is a key structural feature in the design of novel anticancer agents. nih.gov A study focused on the synthesis of a library of biphenyl carboxylic acids demonstrated their potential as in vitro anticancer agents against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.goveckerd.edu These compounds were synthesized using Suzuki-Miyaura coupling, a powerful method for creating the central biphenyl bond. nih.goveckerd.edu The resulting biphenyl carboxylic acids showed significant cytotoxic activity against cancer cells, with some compounds exhibiting potency comparable to the standard reference drug, Tamoxifen. nih.goveckerd.edu A cytotoxicity test against normal cells indicated that the compounds did not show toxic effects, suggesting a degree of selectivity. eckerd.edu
| Compound | Substituent | IC₅₀ (μM) vs. MCF-7 Cells | IC₅₀ (μM) vs. MDA-MB-231 Cells | Reference |
|---|---|---|---|---|
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 | nih.goveckerd.edu |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 | nih.gov |
| Tamoxifen (Standard) | - | 9.85 ± 1.54 | 9.21 ± 1.98 | eckerd.edu |
Pharmaceutical Development
Integration in Polymer Chemistry and Materials Science
The integration of the biphenyl unit, characteristic of this compound, into polymers and other materials is a key strategy for enhancing their functional properties. The rigidity and planarity of the biphenyl structure are particularly influential in determining the macroscopic properties of these materials.
This compound and related compounds are explored in the development of advanced polymers and resins. chemimpex.com When used as a monomer or a precursor, the biphenyl moiety is incorporated into the polymer backbone. This structural feature is instrumental in creating materials with tailored properties, such as high strength, specific optical characteristics, or enhanced stability, which are required for specialty applications in electronics and aerospace.
The biphenyl structure is known to impart significant thermal stability to materials. nih.gov The rigid nature of the connected phenyl rings restricts bond rotation, which increases the energy required to induce thermal degradation. Polymers containing biphenyl units, therefore, often exhibit higher glass transition temperatures and decomposition temperatures. This thermal robustness is critical for materials used in high-temperature environments. Research on compounds such as 4-methylbiphenyl has provided insight into the heat capacities and thermodynamic functions that contribute to this stability. researchgate.net This inherent rigidity also enhances the mechanical strength and stiffness of the resulting materials.
Derivatives of this compound are utilized in the formulation of high-performance paints, coatings, and adhesives. sinfoochem.com The aromatic nature and rigidity of the biphenyl scaffold can contribute to the durability, chemical resistance, and adhesive strength of the final product. These properties are essential for protective coatings used in demanding industrial, automotive, and marine environments.
Molecules derived from biphenyl are foundational to the field of liquid crystals (LCs). nih.gov The linearity, structural rigidity, and high symmetry of the biphenyl core are key characteristics that promote the formation of ordered, fluid phases (mesophases) essential for liquid crystal displays (LCDs) and other optical technologies. nih.gov Compounds such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) are widely used examples that demonstrate the importance of the biphenyl structure in creating materials with the necessary anisotropic properties for these applications. biorxiv.org The ability of these molecules to align under the influence of electric fields allows for the manipulation of light, which is the fundamental principle behind many modern electronic displays and sensors. biorxiv.orgsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl biphenyl-2-carboxylate derivatives, and how do reaction conditions influence yield and purity?
- Methodology : Derivatives like methyl 4'-bromothis compound (CAS 114772-38-2) are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, biphenyl precursors are functionalized using bromomethylation or esterification under acidic catalysis . Key factors include:
- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts ).
- Reaction temperature (60–80°C optimizes bromomethylation without decomposition).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .
- Data : NMR (¹H/¹³C) and LC-MS confirm structural integrity. For instance, methyl 3'-methoxy-3-methylbiphenyl-2-carboxylate shows distinct aromatic proton splitting (δ = 7.36 ppm, J = 7.8 Hz) and carbonyl resonance at δ = 170.3 ppm .
Q. How can researchers validate the purity of this compound intermediates in pharmaceutical synthesis?
- Methodology :
- HPLC-UV/ELSD : Quantify impurities using reverse-phase C18 columns (e.g., Telmisartan intermediates require <0.1% impurity thresholds ).
- Melting point analysis : Derivatives like methyl 3-methylbiphenyl-2-carboxylate exhibit sharp melting points (69–70°C), indicating crystallinity and purity .
- Spectroscopic cross-validation : IR (e.g., carbonyl stretch at 1725 cm⁻¹) and HRMS (e.g., m/z 256.1099 for C₁₆H₁₆O₃ ) ensure consistency.
Advanced Research Questions
Q. What strategies resolve contradictions in biphenyl-2-carboxylate reactivity during cross-coupling reactions?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 70–87% ) arise from:
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce Pd catalyst efficiency.
- Electronic effects : Electron-withdrawing groups (e.g., bromine) deactivate the aryl ring, requiring optimized ligand systems (e.g., XPhos/Pd(OAc)₂) .
- Resolution : Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction time and improves yield .
Q. How do substituents on the biphenyl core influence biological activity or material properties?
- Methodology :
- Bioactivity screening : Methyl 4'-bromothis compound is a precursor for VEGF inhibitors, tested via ELISA (IC₅₀ values correlate with bromine’s electrophilic reactivity ).
- Computational modeling : DFT calculations predict steric/electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) on binding to biological targets .
- Data : Methyl 3'-(trifluoromethyl)biphenyl-2-carboxylate exhibits enhanced metabolic stability in pharmacokinetic assays due to fluorine’s electronegativity .
Q. What advanced analytical techniques characterize degradation products of this compound under stress conditions?
- Methodology :
- Forced degradation studies : Expose compounds to heat, light, and acidic/basic conditions.
- LC-HRMS/MS : Identifies oxidative byproducts (e.g., carboxylic acid derivatives via ester hydrolysis) .
- X-ray crystallography : Resolves stereochemical changes in degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
